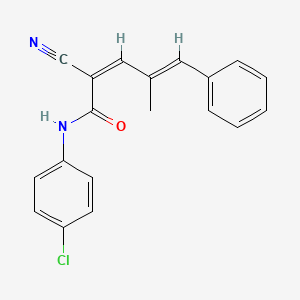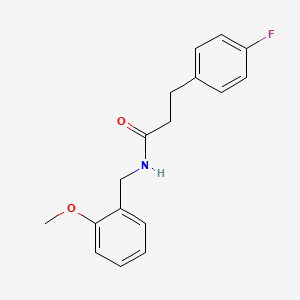
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent effects on the endocannabinoid system.
作用機序
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects associated with cannabinoids.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition.
実験室実験の利点と制限
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, its psychoactive effects and potential for abuse make it difficult to use in certain studies.
将来の方向性
There are several future directions for research on 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide. These include investigating its effects on different cell types and tissues, as well as exploring its potential for therapeutic use in conditions such as pain and inflammation. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids on the body.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzylamine to form 4-fluorobenzyl-2-methoxybenzylamine, which is then reacted with 3-bromo-1-propanol to produce 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide.
科学的研究の応用
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-7,9-10H,8,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBHNQREKKTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)
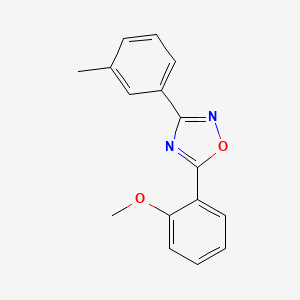
![3-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5234012.png)
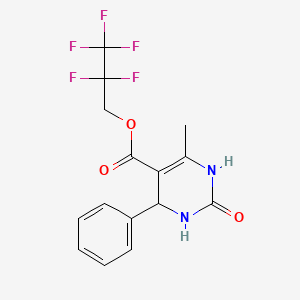
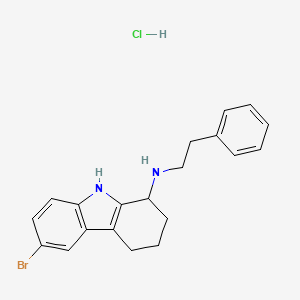
![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)
![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)
![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
